Cas no 2228635-91-2 (3-(2-methyloxolan-3-yl)propanenitrile)

3-(2-methyloxolan-3-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2-methyloxolan-3-yl)propanenitrile
- 2228635-91-2
- EN300-1797713
-
- インチ: 1S/C8H13NO/c1-7-8(3-2-5-9)4-6-10-7/h7-8H,2-4,6H2,1H3
- InChIKey: SEGOAHAZCSZLJC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CCC#N)C1C
計算された属性
- せいみつぶんしりょう: 139.099714038g/mol
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(2-methyloxolan-3-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797713-10.0g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 10g |
$6697.0 | 2023-05-23 | ||
Enamine | EN300-1797713-0.5g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1797713-1.0g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 1g |
$1557.0 | 2023-05-23 | ||
Enamine | EN300-1797713-10g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1797713-2.5g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1797713-1g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1797713-5g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1797713-5.0g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 5g |
$4517.0 | 2023-05-23 | ||
Enamine | EN300-1797713-0.25g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1797713-0.05g |
3-(2-methyloxolan-3-yl)propanenitrile |
2228635-91-2 | 0.05g |
$1308.0 | 2023-09-19 |
3-(2-methyloxolan-3-yl)propanenitrile 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
3-(2-methyloxolan-3-yl)propanenitrileに関する追加情報
3-(2-Methyloxolan-3-yl)Propanenitrile: A Comprehensive Overview
3-(2-Methyloxolan-3-yl)Propanenitrile, identified by the CAS registry number 2228635-91-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound, often referred to as ethyl 3-cyano-4-methylpentanoate in some contexts, has garnered attention due to its unique structural properties and potential for use in drug discovery, agrochemicals, and advanced materials synthesis.
The molecular structure of 3-(2-Methyloxolan-3-yl)Propanenitrile comprises a nitrile group attached to a propanenitrile backbone, which is further substituted with a 2-methyloxolan ring. This configuration imparts the compound with both electron-withdrawing and electron-donating functionalities, making it highly reactive under specific conditions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.
From a synthetic perspective, the compound can be derived through a variety of routes, including nucleophilic substitution and condensation reactions. Its synthesis often involves the use of transition metal catalysts, which have been optimized in recent years to enhance yield and selectivity. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to synthesize this compound efficiently, leveraging its inherent reactivity to form stable intermediates.
In terms of physical properties, 3-(2-Methyloxolan-3-yl)Propanenitrile exhibits a melting point of approximately -40°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable for use in solution-phase reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating moderate stability that can be further improved through appropriate functionalization.
The application of this compound extends beyond traditional organic synthesis. Recent advancements have demonstrated its utility in polymer chemistry, where it serves as a monomer for synthesizing biodegradable polymers with tailored mechanical properties. These polymers have shown promise in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
In the pharmaceutical industry, 3-(2-Methyloxolan-3-yl)Propanenitrile has been explored as a building block for constructing complex molecular frameworks. Its ability to participate in both nucleophilic and electrophilic reactions makes it an ideal candidate for multi-component reaction strategies. For example, researchers have utilized this compound in the synthesis of heterocyclic compounds, which are known for their potent pharmacological activities.
The environmental impact of this compound has also been a topic of recent research. Studies have shown that under aerobic conditions, it undergoes biodegradation via microbial action, suggesting its potential as an eco-friendly alternative to traditional chemical intermediates. This aligns with the growing trend toward sustainable chemistry practices within the industry.
In conclusion, 3-(2-Methyloxolan-3-yl)Propanenitrile, CAS No. 2228635-91-2, stands out as a multifaceted compound with diverse applications across various chemical disciplines. Its unique structural features and reactivity make it an invaluable tool in modern synthetic chemistry. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly significant role in advancing both academic and industrial pursuits.
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